Sodium 3-aminobenzoate
Overview
Description
Sodium 3-aminobenzoate, also known as 3-aminobenzoic acid sodium salt, is an organic compound with the molecular formula C₇H₆NNaO₂. It is a sodium salt derivative of 3-aminobenzoic acid, characterized by the presence of an amino group (-NH₂) attached to the benzene ring at the meta position relative to the carboxylate group (-COONa). This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, this compound acts on nerve endings and nerve trunks, making it an effective local anesthetic .
Mode of Action
This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate has been documented . This compound is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .
Pharmacokinetics
The pharmacokinetics of this compound is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of this compound from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .
Result of Action
The result of this compound’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pharmacokinetic parameters of this compound, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.
Biochemical Analysis
Biochemical Properties
Sodium 3-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. A notable enzyme is the 3-aminobenzoate 6-monooxygenase, which is involved in the degradation of 3-aminobenzoate . This enzyme catalyzes the conversion of this compound to 5-aminosalicylate .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in the degradation of 3-aminobenzoate .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with 3-aminobenzoate 6-monooxygenase . This enzyme is capable of catalyzing the conversion of this compound to 5-aminosalicylate, incorporating one oxygen atom from dioxygen into the product .
Temporal Effects in Laboratory Settings
It is known that 3-aminobenzoate 6-monooxygenase, which interacts with this compound, is essential for 3-aminobenzoate degradation .
Metabolic Pathways
This compound is involved in the metabolic pathway of 3-aminobenzoate degradation . It interacts with the enzyme 3-aminobenzoate 6-monooxygenase, which plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzoate can be synthesized through the neutralization of 3-aminobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-aminobenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in crystalline form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3-aminobenzoic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-aminobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Esterification: The carboxylate group can react with alcohols to form esters.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Esterification: Formation of esters.
Scientific Research Applications
Sodium 3-aminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic and in the treatment of certain skin conditions.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Sodium 3-aminobenzoate can be compared with other similar compounds, such as:
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.
Sodium salicylate: A sodium salt of salicylic acid, used in medicine as an analgesic and anti-inflammatory agent.
Sodium 4-aminobenzoate: Similar to this compound but with the amino group at the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substituted amino group allows for different reactivity compared to its para-substituted counterpart, sodium 4-aminobenzoate. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and pharmaceutical research.
Biological Activity
Sodium 3-aminobenzoate, also known as sodium para-aminobenzoate (PABA), is a compound with significant biological activity and diverse applications in pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical implications, supported by research findings and case studies.
This compound is the sodium salt of 3-aminobenzoic acid. It is characterized by the following chemical properties:
- Molecular Formula : CHNNaO
- Molecular Weight : 173.12 g/mol
- Solubility : Soluble in water, slightly soluble in alcohol.
These properties facilitate its use in various biochemical applications, including as a reagent in organic synthesis and as a buffer in biological assays.
Target of Action : this compound primarily targets the enzyme p-hydroxybenzoate hydroxylase, which plays a role in the metabolic degradation pathways of aromatic compounds.
Mode of Action : The compound interacts with sodium ion channels on nerve membranes, which can lead to local anesthesia without affecting consciousness, making it useful for surgical procedures.
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Degradation Pathway : It participates in the degradation of aromatic compounds via the enzyme 3-aminobenzoate 6-monooxygenase, which is crucial for its metabolic processing.
- Cellular Effects : The compound influences cellular processes through its interactions with various enzymes and proteins, impacting cell function and metabolism.
Pharmacokinetics
The pharmacokinetics of this compound resemble those of other local anesthetics:
- Distribution : Rapidly distributed into highly perfused tissues.
- Elimination : Metabolized primarily in the liver and excreted via urine.
Clinical Applications
This compound has been investigated for its therapeutic effects in various conditions:
- Local Anesthetic : Used for local anesthesia during minor surgical procedures.
- Treatment of Cystinuria : In clinical settings, it has been prescribed to patients with cystinuria, where it helps reduce stone formation by alkalinizing urine and reducing cystine levels .
- Skin Conditions : Explored for its potential benefits in treating certain dermatological disorders due to its anti-inflammatory properties.
Case Study 1: Cystinuria Management
A patient diagnosed with cystinuria was treated with this compound alongside increased fluid intake and dietary modifications. The treatment led to a significant reduction in stone formation and improved quality of life .
Case Study 2: Local Anesthesia
In a surgical setting, this compound was used as a local anesthetic agent. Patients reported effective pain relief during procedures without systemic side effects, highlighting its utility in outpatient surgeries.
Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
Properties
CAS No. |
17264-94-7 |
---|---|
Molecular Formula |
C7H7NNaO2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
sodium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI Key |
OOYSSNNCRLBWDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.[Na] |
Key on ui other cas no. |
17264-94-7 |
Related CAS |
99-05-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-aminobenzoate in the study?
A1: In this study, this compound acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.
Q2: Does the research discuss the biological activity or applications of this compound itself?
A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of this compound beyond its role as a ligand in this specific chemical context [].
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